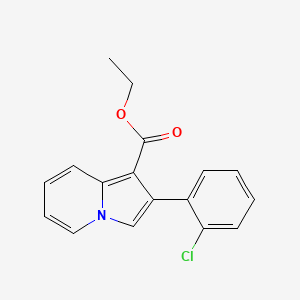

Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate

Description

Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate is a substituted indolizine derivative characterized by a 2-chlorophenyl group at the C2 position and an ethyl carboxylate ester at C1.

Properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-13(12-7-3-4-8-14(12)18)11-19-10-6-5-9-15(16)19/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHPFUYVUSWNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which then undergoes cyclization to form the indolizine ring . The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

C3 Functionalization via Friedel–Crafts Reactions

The C3 position of the indolizine core undergoes hydroxyalkylation with arylglyoxals under HFIP (1,1,1,3,3,3-hexafluoroisopropanol) catalysis .

Example Reaction :

-

Substrate : Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate

-

Reagent : 4-Chlorophenylglyoxal

-

Conditions : CH₂Cl₂, HFIP (4.0 equiv), room temperature

-

Product : C3-hydroxyalkylated derivative

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | Quantitative (>95%) | |

| Catalyst | HFIP |

Iron-Catalyzed C–H Bond Functionalization

FeCl₃·6H₂O catalyzes the coupling of aldehydes at the C3 position in acetonitrile .

Example Reaction :

-

Substrate : this compound

-

Reagent : Benzaldehyde

-

Conditions : FeCl₃ (5 mol%), CH₃CN, room temperature

-

Product : 3-Benzylated indolizine derivative

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 92% | |

| Reaction Time | 2 hours |

Oxidation Reactions

The hydroxyl group in C3-hydroxyalkylated derivatives undergoes further transformations:

-

Oxidation to 1,2-Diketones : Morpholine-mediated oxidation converts the hydroxyl group to a ketone .

-

Esterification : Reaction with acyl chlorides yields ester derivatives .

Key Data :

| Reaction Type | Yield | Conditions | Source |

|---|---|---|---|

| Oxidation to diketone | 85% | Morpholine, CH₂Cl₂, rt | |

| Esterification | 70–78% | Acyl chloride, pyridine |

Structural and Spectroscopic Characterization

-

¹H NMR (CDCl₃) : δ 8.29 (d, J = 9.1 Hz, 1H), 7.66 (d, J = 7.0 Hz, 1H), 4.38 (q, 2H), 1.41 (t, 3H) .

-

IR (neat) : 1699 cm⁻¹ (ester C=O), 1647 cm⁻¹ (aromatic C=C) .

Stability and Reactivity Trends

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate belongs to the indolizine family, characterized by a bicyclic structure that includes an indole moiety. The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indolizine Core : This is achieved through cyclization reactions involving pyrrole derivatives and appropriate electrophiles.

- Introduction of the Chlorophenyl Group : Methods such as Suzuki-Miyaura coupling are often used to attach the chlorophenyl group to the indolizine core.

- Esterification : The final step involves esterification with ethanol to yield the ethyl ester form of the compound.

These synthetic routes can be optimized for yield and purity through careful control of reaction conditions, including temperature and catalyst concentration.

Biological Activities

Antimicrobial Properties

Research indicates that indolizine derivatives, including this compound, exhibit notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The compound's mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, analogs of indolizines have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in cancer progression .

Antiviral Activity

Indolizines have also been explored for antiviral applications. Some studies suggest that these compounds can inhibit viral replication by interfering with key viral enzymes or receptors, thus presenting potential as therapeutic agents against viral infections like HIV .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | Observations |

|---|---|---|

| Antimicrobial | E. coli, P. aeruginosa, S. aureus | Effective at inhibiting growth |

| Anticancer | COX-2 enzyme | IC50 values indicating significant inhibition |

| Antiviral | HIV-1 Integrase | Inhibition observed with low IC50 values |

Case Study: COX-2 Inhibition

In a study comparing various indolizine derivatives for their COX-2 inhibitory activity, this compound showed promising results with an IC50 value comparable to established inhibitors like Celecoxib . This suggests its potential utility in developing anti-inflammatory and anticancer therapies.

Case Study: Antimicrobial Screening

A series of synthesized indolizine derivatives were screened for antimicrobial activity against multiple strains. Results indicated that several compounds exhibited significant inhibitory effects, highlighting the potential of this compound as a lead compound for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets. The indolizine ring can bind to various receptors or enzymes, modulating their activity. The 2-chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

- Ethyl 7-acetyl-3-(4-chlorobenzoyl)indolizine-1-carboxylate (2i) : Features a 4-chlorophenyl group at C3 and an acetyl group at C5. Its IR spectrum shows peaks at 1708 cm⁻¹ (ester C=O) and 1614 cm⁻¹ (aromatic C=C), distinct from the target compound’s simpler substitution pattern .

- Ethyl 3-benzoylindolizine-1-carboxylate (2a) : Lacks halogen substituents but includes a benzoyl group at C3. Its IR spectrum (1685 cm⁻¹ for ester C=O) suggests similar electronic environments for the carboxylate moiety .

- Diethyl 7-acetyl-3-(4-chlorobenzoyl)indolizine-1,2-dicarboxylate (2i): Contains dual ester groups and a 4-chloro substituent, leading to higher molecular weight (LC-MS m/z 384 [M+H]⁺) compared to the monofunctional target compound .

Table 1: Structural and Physical Properties

Pharmacological Comparisons

Anticancer Activity

- Compound 2i (4-chlorobenzoyl) : Exhibited dose-dependent cytotoxicity against SiHa cervical cancer cells (IC₅₀ ~40 µg/mL) .

- Compound 2r (3-nitrobenzoyl) : Showed enhanced activity (IC₅₀ ~20 µg/mL), suggesting electron-withdrawing groups improve potency .

- This compound: Not directly tested, but the 2-chloro substituent’s steric effects may reduce binding affinity compared to para-substituted analogues.

Table 2: Anticancer Activity of Selected Analogues

| Compound | Substituent | SiHa Cell IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 2i | 4-ClBz | 40 | |

| 2r | 3-NO₂Bz | 20 | |

| Target | 2-ClPh | Not tested | — |

COX-2 Inhibition

- Ethyl 7-methoxy-3-(substituted benzoyl)indolizine-1-carboxylates : Demonstrated COX-2 selectivity in docking studies, with binding affinities comparable to Indomethacin .

- 2-Chlorophenyl vs. 4-Chlorophenyl : Para-substituted analogues (e.g., 4-Cl) showed stronger hydrogen bonding with COX-2’s Tyr385, while ortho-substituents (e.g., 2-Cl) may sterically hinder binding .

Physicochemical and Analytical Comparisons

- Elemental Analysis: For compound 2i (C₂₁H₁₈ClNO₄), calculated C 65.71% vs. observed 65.46%, indicating high purity . The target compound’s analysis would require similar validation.

- Mass Spectrometry : LC-MS data for analogues (e.g., m/z 384 [M+H]⁺ for 2i) provide benchmarks for molecular weight confirmation .

Biological Activity

Ethyl 2-(2-chlorophenyl)indolizine-1-carboxylate is a member of the indolizine family, which has garnered attention due to its diverse biological activities. This compound exhibits significant pharmacological potential, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Synthesis

This compound is characterized by its indolizine core, which is a five-membered heterocyclic compound. The synthesis typically involves cyclization reactions of appropriate precursors, often yielding high purity and yield percentages (up to 94% in some cases) as reported in various studies .

1. Antimicrobial Activity

Indolizine derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that indolizines exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL .

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro tests have shown that this compound can induce apoptosis in cancer cell lines, including HeLa and A549 cells. The mechanism involves the modulation of key signaling pathways related to cell proliferation and survival .

Table 1 summarizes the anticancer activity of various indolizine derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 10 | Induction of apoptosis |

| Ethyl 3-(4-methoxyphenyl)indolizine-1-carboxylate | A549 | 8 | Cell cycle arrest |

| Ethyl 7-methoxy-2-substituted-3-benzoylindolizine-1-carboxylate | U373n | 12 | Inhibition of anti-apoptotic proteins |

3. Anti-inflammatory Effects

Indolizines are also recognized for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), specifically COX-2, which plays a crucial role in inflammatory processes. Studies have shown that this compound exhibits COX-2 inhibitory activity comparable to standard anti-inflammatory drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various indolizines, this compound was tested against several strains of bacteria and fungi. The results indicated a significant reduction in microbial growth at concentrations as low as 6.25 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. The IC50 values were determined to be around 10 µM for HeLa cells, indicating potent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.